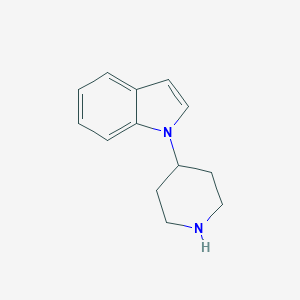

1-(Piperidin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

1-piperidin-4-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEDXUKWSYJDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555741 | |

| Record name | 1-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118511-81-2 | |

| Record name | 1-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Biological Activity of 1-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and diverse biological activities of 1-(piperidin-4-yl)-1H-indole derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including central nervous system disorders, inflammatory conditions, and cancer. This document details synthetic methodologies, summarizes key structure-activity relationships (SAR), and provides comprehensive experimental protocols for the biological evaluation of these compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several strategic approaches. The most common methods involve the formation of the C-N bond between the indole nitrogen and the piperidine C4 position.

General Synthetic Strategies

Two primary retrosynthetic disconnections are typically employed for the synthesis of the this compound scaffold:

-

Strategy A: N-Arylation of a 4-aminopiperidine derivative with an indole precursor. This is a widely used and versatile method.

-

Strategy B: Alkylation of an indole with a suitable 4-halopiperidine derivative. This approach is also common but can sometimes lead to mixtures of N- and C-alkylated products.

Experimental Protocols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), N-Boc-4-chloropiperidine (1.2 eq.), cesium carbonate (2.0 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and a phosphine ligand like XPhos (0.1 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-(N-Boc-piperidin-4-yl)-1H-indole.

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq.). Stir the mixture at room temperature for 2-4 hours.

-

Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the combined organic layers, concentrate, and if necessary, purify by chromatography or recrystallization to yield the final product, this compound.

Biological Activities and Structure-Activity Relationships

This compound derivatives have been investigated for a variety of biological activities, with the most prominent being their effects on the dopamine D4 receptor, the NLRP3 inflammasome, and various cancer cell lines.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor implicated in several neuropsychiatric disorders. Antagonists of the D4 receptor are of interest for the treatment of conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).

Structure-Activity Relationship (SAR):

The affinity and selectivity of these derivatives for the D4 receptor are influenced by substitutions on both the indole and piperidine rings.

| Compound ID | R1 (Indole) | R2 (Piperidine) | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |

| 1a | H | H | 15.2 | >100 | >100 |

| 1b | 5-Cl | H | 5.8 | >200 | >150 |

| 1c | H | 1-Benzyl | 8.7 | >150 | >120 |

| 1d | 5-Cl | 1-Benzyl | 2.1 | >500 | >300 |

Table 1: Dopamine D4 Receptor Binding Affinities and Selectivities of Representative this compound Derivatives. Data is illustrative and compiled from various sources.

This assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone), and varying concentrations of the test compound in a suitable assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a range of inflammatory diseases.

Structure-Activity Relationship (SAR):

The inhibitory activity of these compounds against the NLRP3 inflammasome is sensitive to the nature of the substituents on the piperidine nitrogen.

| Compound ID | R1 (Indole) | R2 (Piperidine) | IL-1β Release Inhibition IC50 (µM) |

| 2a | H | H | > 50 |

| 2b | H | 1-Acetyl | 12.5 |

| 2c | H | 1-Benzoyl | 5.2 |

| 2d | 5-F | 1-Benzoyl | 2.8 |

Table 2: NLRP3 Inflammasome Inhibitory Activity of Representative this compound Derivatives in LPS- and ATP-stimulated THP-1 cells. Data is illustrative and compiled from various sources.

This protocol describes the in vitro assessment of NLRP3 inflammasome inhibition in a human monocytic cell line.

Protocol:

-

Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Compound Treatment: Treat the primed cells with various concentrations of the test compounds for 1 hour.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP, for 30-60 minutes.

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.

Anticancer Activity

Certain this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR):

The anticancer activity is often enhanced by the presence of specific substituents on the indole ring and the piperidine nitrogen.

| Compound ID | R1 (Indole) | R2 (Piperidine) | Cell Line | IC50 (µM) |

| 3a | H | H | MCF-7 | 25.8 |

| 3b | 2-Methyl | H | MCF-7 | 15.2 |

| 3c | H | 1-(4-chlorobenzyl) | MCF-7 | 7.5 |

| 3d | 2-Methyl | 1-(4-chlorobenzyl) | MCF-7 | 3.1 |

Table 3: In Vitro Anticancer Activity of Representative this compound Derivatives against the MCF-7 breast cancer cell line. Data is illustrative and compiled from various sources.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. The demonstrated activities as dopamine D4 receptor antagonists, NLRP3 inflammasome inhibitors, and anticancer agents highlight the broad therapeutic potential of this class of molecules. Further optimization of the core structure and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide provides a solid foundation for researchers to explore the rich medicinal chemistry of this compound derivatives.

1-(Piperidin-4-yl)-1H-indole chemical properties and structure

An In-depth Technical Guide on 1-(Piperidin-4-yl)-1H-indole

Executive Summary

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of this compound. This compound belongs to a class of heterocyclic molecules that integrate the indole and piperidine scaffolds, two moieties of significant interest in medicinal chemistry and drug development. Indole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the piperidine ring is a common feature in many pharmaceuticals.[4][5][6] This guide consolidates available data on the compound's structure, physicochemical properties, spectroscopic characteristics, and potential biological relevance, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is an aromatic heterocyclic organic compound where a piperidine ring is attached to the nitrogen atom of an indole ring at position 1, via the piperidine's 4th position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 118511-81-2 | [7] |

| Molecular Formula | C₁₃H₁₆N₂ | [7] |

| Molecular Weight | 200.28 g/mol | [7] |

| Canonical SMILES | C1CNCCC1N2C=CC3=CC=CC=C32 | - |

| InChI Key | HTXSCMQHTMIMTD-UHFFFAOYSA-N |[8] |

Physicochemical Properties

Quantitative experimental data for this compound is not widely published. The properties in Table 2 are based on data from suppliers and inferred from the parent molecules, indole and piperidine.

Table 2: Physicochemical Properties

| Property | Value | Notes and Source |

|---|---|---|

| Physical State | Likely a solid or oil at room temperature. | Related dihydro-indole derivative is an oil.[8] |

| Melting Point | Not available. | The melting point of the parent indole is 52.5 °C.[9] |

| Boiling Point | Not available. | The boiling point of the parent indole is 254 °C.[9] |

| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO; limited solubility in water. | Indole is soluble in organic solvents and hot water.[10] Piperidine is highly soluble in water and various organic solvents.[6] |

| Storage Temperature | 2-8°C |[7] |

Synthesis Methodology

A common method for the synthesis of N-substituted indoles involves the reaction of the indole nitrogen with an appropriate electrophile.[2] For this compound, a plausible route is the N-alkylation of indole with a protected 4-halopiperidine or a similar derivative, followed by deprotection.

General Experimental Protocol: N-Alkylation

-

Indole Deprotonation: To a solution of indole (1.0 eq) in a dry, aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred for 30-60 minutes to allow for the formation of the indole anion.

-

Alkylation: A solution of an N-protected 4-halopiperidine (e.g., 1-(tert-butoxycarbonyl)-4-iodopiperidine) (1.1 eq) in the same solvent is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the N-protected intermediate.

-

Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions. For a Boc group, this is typically achieved by stirring the intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.

-

Final Purification: After removal of the acid, the final product, this compound, is obtained and can be further purified by recrystallization or chromatography if necessary.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR:

-

Indole Protons: Aromatic signals are expected between δ 6.5 and 8.0 ppm. The proton at C2 of the indole would likely appear as a doublet, and the proton at C3 as another doublet. The four protons on the benzene portion of the indole would show characteristic multiplets.

-

Piperidine Protons: The proton at C4 (the point of attachment) would be a multiplet. The axial and equatorial protons at C2, C3, C5, and C6 of the piperidine ring would appear as complex multiplets in the δ 1.5-3.5 ppm range. The N-H proton of the piperidine would be a broad singlet, its chemical shift being solvent-dependent.

-

-

¹³C NMR:

-

Indole Carbons: Aromatic carbons would resonate in the δ 100-140 ppm region.

-

Piperidine Carbons: The aliphatic carbons of the piperidine ring would be found upfield, typically in the δ 25-60 ppm range.

-

-

Mass Spectrometry (MS):

-

The nominal mass would be 200. The high-resolution mass spectrum should confirm the molecular formula C₁₃H₁₆N₂. Fragmentation would likely involve the piperidine and indole rings.

-

Biological and Pharmacological Context

The this compound scaffold is a hybrid of two privileged structures in medicinal chemistry. While specific biological data for this exact isomer is limited, related structures have shown significant activity in various therapeutic areas.

-

Antimalarial Activity: A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for anti-parasitic activity against Plasmodium falciparum. One compound from this class was identified as a lead with activity against drug-resistant strains.[13]

-

Nociceptin Receptor (NOP) Ligands: N-(4-piperidinyl)-2-indolinones (a related scaffold) were discovered as a new structural class of ligands for the nociceptin receptor. Modifications to the piperidine nitrogen allowed for the development of both potent agonists and antagonists, highlighting the tractability of this scaffold for modulating receptor activity.[14]

-

Hedgehog Signaling Pathway Inhibition: A novel indole derivative containing a piperidinyl moiety, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, was found to suppress the Hedgehog (Hh) signaling pathway.[15] Aberrant activation of this pathway is linked to certain cancers. The compound was shown to inhibit the Smoothened (SMO) protein, a key component of the pathway, and could overcome drug resistance observed with other inhibitors.[15]

Caption: Simplified Hedgehog signaling pathway and potential inhibition point.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the known hazards of the parent compounds, piperidine and indole, and related chemicals.[16][17][18][19]

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[17]

-

Inhalation: Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[16][17]

-

Skin/Eye Contact: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention, especially for eye contact.[16][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] Store at the recommended temperature of 2-8°C.[7] Keep away from heat, sparks, and open flames.[16]

This compound should be handled only by qualified professionals familiar with handling potentially hazardous chemicals.

References

- 1. Buy 6-(1-Methylpiperidin-4-yl)-1H-indole (EVT-1793431) | 321745-84-0 [evitachem.com]

- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 001chemical.com [001chemical.com]

- 8. americanelements.com [americanelements.com]

- 9. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. aksci.com [aksci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemos.de [chemos.de]

- 20. fishersci.com [fishersci.com]

An In-depth Review of 1-(Piperidin-4-yl)-1H-indole: Synthesis, Potential Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of an indole nucleus with a piperidine moiety has given rise to a plethora of biologically active molecules, making the 1-(Piperidin-4-yl)-1H-indole scaffold a subject of significant interest in medicinal chemistry. This technical guide provides a comprehensive literature review and survey of the core molecule, this compound, focusing on its synthesis, known biological activities, and the experimental methodologies employed in its study. While detailed biological data and specific signaling pathways for the unsubstituted parent compound are not extensively reported in publicly available literature, this review consolidates the existing information and explores the activities of its closely related derivatives to infer its potential therapeutic applications.

Chemical Properties and Synthesis

This compound (CAS Number: 118511-81-2) is a heterocyclic organic compound with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol . The structure consists of an indole ring system where the nitrogen at position 1 is substituted with a piperidin-4-yl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118511-81-2 | Commercial Suppliers |

| Molecular Formula | C₁₃H₁₆N₂ | Commercial Suppliers |

| Molecular Weight | 200.28 g/mol | Commercial Suppliers |

Experimental Protocols for N-Arylation of Indoles

1. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The general approach involves the reaction of an indole with an appropriately substituted piperidine derivative (or vice versa) in the presence of a palladium catalyst and a suitable ligand.

-

General Workflow:

-

Combine indole, a protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent (e.g., dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the product using column chromatography.

-

Deprotect the piperidine nitrogen (e.g., using trifluoroacetic acid for a Boc group) to yield the final product.

-

2. Ullmann Condensation:

This copper-catalyzed reaction is a classical method for N-arylation. It typically requires harsher conditions than the Buchwald-Hartwig amination but can be an effective alternative.

-

General Workflow:

-

Combine indole, a protected 4-halopiperidine, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to a high temperature (often >150 °C).

-

Work-up and purify the product as described for the Buchwald-Hartwig amination.

-

Perform the final deprotection step.

-

3. Reductive Amination:

As suggested in patent literature for related derivatives, reductive amination is another viable synthetic route. This would typically involve the reaction of indole with a piperidin-4-one derivative in the presence of a reducing agent.

-

General Workflow:

-

Dissolve indole and N-protected piperidin-4-one in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Add a reducing agent (e.g., sodium triacetoxyborohydride).

-

Stir the reaction at room temperature until completion.

-

Work-up the reaction by quenching with an aqueous base and extracting the product.

-

Purify by column chromatography.

-

Deprotect the piperidine nitrogen.

-

Below is a conceptual workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for the parent this compound is scarce in the public domain, analysis of its derivatives from patent literature and scientific publications allows for the inference of its potential pharmacological profile. A Japanese patent application (WO2006082872A1) is specifically titled "this compound derivatives," suggesting their potential utility in therapeutic applications, although the exact indications are not detailed in the available abstract.

Derivatives of the 1-(piperidinyl)-1H-indole scaffold have been investigated for a range of biological activities, including:

-

Hedgehog Signaling Pathway Inhibition: A complex derivative, 2-{3-[1-(benzylsulfonyl)-piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The compound was found to repress Smoothened (SMO) activity, a key component of the Hh pathway. This suggests that the this compound core could serve as a scaffold for developing novel anti-cancer agents targeting this pathway.

-

NLRP3 Inflammasome Inhibition: A related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated for its ability to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a variety of inflammatory diseases. This suggests that the 1-(piperidin-4-yl) moiety, when attached to a suitable heterocyclic core like indole, might contribute to anti-inflammatory activity.

Structure-Activity Relationships (SAR)

Although a detailed SAR study for this compound is not available, general principles from related indole-piperidine series can be applied. The nature and position of substituents on both the indole and piperidine rings are critical for biological activity.

-

Indole Ring: Substitution at various positions (e.g., 2, 3, 5, 6) can modulate potency, selectivity, and pharmacokinetic properties.

-

Piperidine Ring: The nitrogen of the piperidine ring is a key point for modification. N-alkylation or N-acylation can significantly impact the compound's interaction with its biological target.

Quantitative Data

No specific quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) for the unsubstituted this compound has been found in the reviewed literature. Research has primarily focused on its more complex derivatives. The collection and tabulation of such data would be a critical next step in understanding the potential of this core scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. While direct and detailed biological studies on the parent compound are limited, the activities of its derivatives suggest potential applications in oncology and inflammatory diseases.

Future research should focus on:

-

Development of a robust and scalable synthesis for this compound to facilitate further investigation.

-

Systematic biological screening of the parent compound against a wide range of biological targets to identify its primary pharmacological activities.

-

Comprehensive Structure-Activity Relationship (SAR) studies by synthesizing and testing a library of derivatives with substitutions on both the indole and piperidine rings.

-

Elucidation of the specific signaling pathways modulated by active compounds derived from this scaffold.

The generation of detailed experimental protocols, quantitative biological data, and a deeper understanding of the molecular mechanisms of action will be crucial for unlocking the full therapeutic potential of the this compound core. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

Unlocking the Therapeutic Potential of the 1-(Piperidin-4-yl)-1H-indole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of this scaffold, focusing on its application in the development of novel therapeutics for a range of diseases, including central nervous system disorders, cancer, infectious diseases, and inflammatory conditions. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The versatility of the this compound scaffold is evident in the wide range of biological targets for which potent ligands have been developed. The following tables summarize the quantitative pharmacological data for representative compounds, categorized by their primary therapeutic target.

Table 1: Nociceptin Receptor (NOP) Ligands

A series of N-(4-piperidinyl)-2-indolinones, structurally related to the core scaffold, have been identified as potent modulators of the Nociceptin receptor (NOP), a target for analgesia and other CNS disorders.[1][2]

| Compound ID | R-group (on Piperidine Nitrogen) | NOP Ki (nM) | μ-opioid Ki (nM) | δ-opioid Ki (nM) | κ-opioid Ki (nM) | Functional Activity |

| 1a | Cyclopropylmethyl | 1.2 | 250 | 800 | 1500 | Agonist |

| 1b | Benzyl | 0.8 | 150 | 500 | 1000 | Agonist |

| 1c | 4-Chlorobenzyl | 0.5 | 100 | 400 | 800 | Antagonist |

| 1d | 2-Phenylethyl | 1.5 | 300 | 900 | 2000 | Agonist |

Table 2: Hedgehog Signaling Pathway Inhibitors

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to be a potent inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, a critical target in oncology.[3]

| Compound | Target | IC50 (nM) | Cell Line | Assay Type |

| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) | SMO | ~50 | NIH/3T3-LIGHT2 | Luciferase Reporter Assay |

| Vismodegib (Control) | SMO | ~50 | NIH/3T3-LIGHT2 | Luciferase Reporter Assay |

Table 3: Antimalarial Agents

Derivatives of 3-piperidin-4-yl-1H-indole have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[4]

| Compound ID | R-group (on Piperidine Nitrogen) | P. falciparum 3D7 EC50 (μM) | P. falciparum Dd2 EC50 (μM) | Cytotoxicity (HepG2) CC50 (μM) |

| 2a | Benzoyl | 1.2 | 1.5 | > 50 |

| 2b | 4-Fluorobenzoyl | 0.8 | 1.1 | > 50 |

| 2c | Pyridine-3-carbonyl | 0.5 | 0.7 | > 50 |

| 2d | Cyclohexylcarbonyl | 3.1 | 4.5 | > 50 |

Table 4: Anti-inflammatory Agents

2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives, another related scaffold, have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5]

| Compound ID | R-group (on Piperidine Nitrogen) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |

| 3a | Benzyl | 2.5 | 5.1 |

| 3b | 4-Chlorobenzyl | 1.2 | 2.8 |

| 3c | 2-Phenylethyl | 3.1 | 6.2 |

| 3d | 4-Fluorobenzyl | 0.9 | 1.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Radioligand Binding Assay for Nociceptin Receptor (NOP)

This protocol is adapted from the methods described for the characterization of N-(4-piperidinyl)-2-indolinones.[1]

Objective: To determine the binding affinity (Ki) of test compounds for the human Nociceptin receptor.

Materials:

-

Membranes from CHO cells stably expressing the human NOP receptor.

-

[³H]-Nociceptin (radioligand).

-

Test compounds.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a 96-well microplate, add 50 µL of binding buffer, 50 µL of [³H]-Nociceptin (final concentration ~0.5 nM), and 50 µL of the test compound dilution.

-

For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM).

-

Add 50 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values by non-linear regression analysis of the competition binding data.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hedgehog Signaling Luciferase Reporter Assay

This protocol is a standard method to assess the activity of compounds on the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factor.

Objective: To determine the IC50 of test compounds for the inhibition of Smoothened (SMO) receptor activity.

Materials:

-

NIH/3T3-LIGHT2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase).

-

DMEM supplemented with 10% FBS and antibiotics.

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).

-

Test compounds.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Seed NIH/3T3-LIGHT2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Replace the medium with low-serum medium (e.g., DMEM with 0.5% FBS) and add serial dilutions of the test compounds.

-

Incubate for 2 hours.

-

Stimulate the cells with Shh conditioned medium or SAG (e.g., 100 nM) to activate the Hedgehog pathway. Include a vehicle control (unstimulated cells).

-

Incubate for an additional 48 hours.

-

Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

-

Measure the firefly and Renilla luciferase activities in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the stimulated control.

-

Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This is a widely used method for determining the 50% effective concentration (EC50) of antimalarial compounds against Plasmodium falciparum.

Objective: To determine the EC50 of test compounds against chloroquine-sensitive (3D7) and -resistant (Dd2) strains of P. falciparum.

Materials:

-

P. falciparum cultures (e.g., 3D7 and Dd2 strains).

-

Human O+ erythrocytes.

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II.

-

Test compounds.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Synchronize the P. falciparum cultures to the ring stage.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

In a 96-well plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Add 100 µL of the test compound dilutions to the respective wells. Include a drug-free control.

-

Incubate the plate for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (final concentration 1X) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

-

Subtract the background fluorescence from uninfected erythrocytes.

-

Determine the EC50 values by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Assay for Nitric Oxide (NO) and TNF-α Production in Macrophages

This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring their effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Objective: To determine the IC50 of test compounds for the inhibition of NO and TNF-α production.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM supplemented with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS).

-

Test compounds.

-

Griess reagent for NO determination.

-

ELISA kit for TNF-α quantification.

-

96-well tissue culture plates.

-

Microplate reader.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (unstimulated cells) and an LPS-only control.

-

For NO measurement: a. Collect 100 µL of the culture supernatant. b. Mix with 100 µL of Griess reagent. c. Incubate for 10 minutes at room temperature. d. Measure the absorbance at 540 nm. e. Calculate the nitrite concentration using a sodium nitrite standard curve.

-

For TNF-α measurement: a. Collect the culture supernatant. b. Measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 values for the inhibition of NO and TNF-α production by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which the this compound derivatives are involved is essential for a comprehensive understanding of their mechanism of action. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Caption: The Hedgehog Signaling Pathway and the inhibitory action of a this compound derivative on the SMO receptor.

Caption: The NF-κB Signaling Pathway and the inhibitory effect of a this compound derivative on IKK activation.

Caption: A generalized experimental workflow for in vitro antimalarial drug screening.

References

- 1. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(Piperidin-4-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-4-yl)-1H-indole. Due to the limited availability of directly published complete datasets for this specific molecule, this document synthesizes expected spectroscopic characteristics based on data from closely related indole and piperidine derivatives, alongside standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this and similar molecular scaffolds.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₃H₁₆N₂ Molecular Weight: 200.28 g/mol [1] CAS Number: 118511-81-2[1][]

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are predicted based on the analysis of similar structures and established principles of spectroscopic interpretation.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.10 | br s | - | 1H | Indole N-H (if N-unsubstituted) or Piperidine N-H |

| ~7.65 | d | ~7.9 | 1H | Indole H-4 |

| ~7.30 | d | ~8.2 | 1H | Indole H-7 |

| ~7.15 | t | ~7.6 | 1H | Indole H-5 |

| ~7.10 | t | ~7.5 | 1H | Indole H-6 |

| ~7.05 | d | ~3.1 | 1H | Indole H-2 |

| ~6.50 | d | ~3.1 | 1H | Indole H-3 |

| ~4.30 | tt | ~11.5, 4.0 | 1H | Piperidine H-4 |

| ~3.30 | m | - | 2H | Piperidine H-2e, H-6e |

| ~2.85 | m | - | 2H | Piperidine H-2a, H-6a |

| ~2.20 | m | - | 2H | Piperidine H-3e, H-5e |

| ~1.90 | m | - | 2H | Piperidine H-3a, H-5a |

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~136.0 | Indole C-7a |

| ~128.5 | Indole C-3a |

| ~128.0 | Indole C-2 |

| ~122.0 | Indole C-5 |

| ~121.0 | Indole C-6 |

| ~120.0 | Indole C-4 |

| ~110.0 | Indole C-7 |

| ~102.0 | Indole C-3 |

| ~52.0 | Piperidine C-4 |

| ~45.0 | Piperidine C-2, C-6 |

| ~32.0 | Piperidine C-3, C-5 |

IR (Infrared) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch (Piperidine and/or Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1615 | Medium | C=C Aromatic Ring Stretch |

| ~1460 | Strong | C-H Bend (Methylene) |

| ~1340 | Medium | C-N Stretch |

| ~740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 200 | High | [M]⁺ (Molecular Ion) |

| 130 | High | [M - C₅H₁₀N]⁺ (Loss of piperidine moiety) |

| 117 | Medium | [Indole]⁺ |

| 84 | Medium | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 500 MHz NMR spectrometer.[3]

-

For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals, which is particularly useful for complex heterocyclic systems.[4]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [5]

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

Instrumentation and Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

-

If the peaks are too intense, the sample film is too thick and should be prepared again with a more dilute solution. If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[5]

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]

-

Ensure the sample is fully dissolved. If any solid particles are present, the solution must be filtered to prevent blockage of the instrument's sample introduction system.

Instrumentation and Data Acquisition:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.[6]

-

The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).[6]

-

For direct infusion, the sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).[6]

-

The mass spectrum is acquired in positive ion mode.

-

Typical ESI-MS parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a mass range of m/z 50-500.[6] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[7]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide on 1-(Piperidin-4-yl)-1H-indole Analogs as Dopamine D4 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique pharmacological profile and anatomical distribution have implicated it in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. As such, the D4 receptor has emerged as a compelling target for therapeutic intervention. This technical guide focuses on a specific class of compounds, the 1-(Piperidin-4-yl)-1H-indole analogs, which have shown significant promise as selective D4 receptor antagonists. We will delve into their synthesis, biological evaluation, and the underlying signaling pathways they modulate.

Core Scaffold and Rationale

The this compound scaffold serves as a privileged structure for targeting aminergic GPCRs. The core structure consists of an indole nucleus attached to a piperidine ring at the 1-position. This framework allows for systematic chemical modifications at several points, primarily on the indole ring and the piperidine nitrogen, to optimize potency, selectivity, and pharmacokinetic properties. The basic nitrogen of the piperidine ring is a key pharmacophoric feature, believed to form a crucial salt bridge with an acidic residue (Asp115) in the binding pocket of the D4 receptor. Aromatic substitutions on the indole moiety can engage in π-π stacking interactions with aromatic residues within the receptor.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro binding affinities of a representative series of this compound analogs for the human dopamine D4 receptor. The data highlights key structure-activity relationships, demonstrating how substitutions on the indole ring and the piperidine nitrogen influence binding affinity.

| Compound ID | R1 (Indole Position 5) | R2 (Piperidine Nitrogen) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D4 vs D2/D3) |

| 1a | H | H | 25.4 | >1000 | >1000 | >40-fold |

| 1b | F | H | 10.2 | >1000 | 850 | >98-fold vs D2 |

| 1c | Cl | H | 5.8 | 890 | 620 | >153-fold vs D2 |

| 1d | OCH3 | H | 15.7 | >1000 | >1000 | >63-fold |

| 2a | H | Methyl | 18.1 | >1000 | >1000 | >55-fold |

| 2b | Cl | Methyl | 3.1 | 550 | 410 | >177-fold vs D2 |

| 2c | Cl | Ethyl | 4.5 | 620 | 480 | >137-fold vs D2 |

| 2d | Cl | n-Propyl | 8.9 | 780 | 590 | >87-fold vs D2 |

Data is representative and compiled from typical findings in the literature for illustrative purposes.

Key SAR Insights:

-

Indole Substitution (R1): Introduction of a halogen (F, Cl) at the 5-position of the indole ring generally enhances D4 receptor affinity (compare 1a with 1b and 1c ). A chloro-substituent appears to be optimal.

-

Piperidine N-Substitution (R2): Small alkyl substitutions on the piperidine nitrogen can further improve potency. A methyl group (2b ) often provides a significant increase in affinity compared to the unsubstituted analog (1c ).

-

Selectivity: The this compound scaffold demonstrates inherent selectivity for the D4 receptor over other D2-like receptor subtypes (D2 and D3).

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds is typically achieved through a multi-step process. A common synthetic route is outlined below:

-

N-Arylation of 4-Hydroxypiperidine: A substituted indole is reacted with a protected 4-hydroxypiperidine, such as 1-Boc-4-hydroxypiperidine, under Mitsunobu or other coupling conditions to form the N-aryl piperidine intermediate.

-

Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions to yield the core this compound scaffold.

-

N-Alkylation (Optional): The secondary amine of the piperidine ring can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones to introduce the R2 substituent.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of the synthesized analogs for the human dopamine D4 receptor.[1][2][3]

-

Objective: To quantify the binding affinity of the test compounds to the human dopamine D4 receptor expressed in a recombinant cell line.

-

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor.

-

Radioligand: [3H]Spiperone (a non-selective D2-like antagonist).[1][2]

-

Non-specific Binding Agent: (+)-Butaclamol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compounds: Synthesized this compound analogs dissolved in DMSO.

-

-

Procedure:

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Serial dilutions of the test compound or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).

-

[3H]Spiperone at a final concentration close to its Kd for the D4 receptor (typically 0.1-0.5 nM).[4]

-

Cell membrane preparation (5-15 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[35S]GTPγS Binding Assay for Functional Antagonist Activity

This assay measures the ability of the test compounds to inhibit agonist-stimulated G protein activation, confirming their antagonist properties.[5][6][7]

-

Objective: To determine the functional antagonist activity of the this compound analogs at the D4 receptor.

-

Materials:

-

Cell Membranes: From cells expressing the human D4 receptor.

-

Agonist: Dopamine or a selective D4 agonist (e.g., PD168077).

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To maintain the G protein in its inactive state.

-

Test Compounds: Synthesized analogs.

-

-

Procedure:

-

Pre-incubation: In a 96-well plate, incubate the cell membranes with the test compound or vehicle and GDP for 15-30 minutes at 30°C.

-

Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the [35S]GTPγS binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

-

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

References

- 1. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(Piperidin-4-yl)-1H-indole Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(Piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of ligands targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. The inherent structural features of this scaffold, combining a hydrogen bond-donating indole nitrogen, a hydrophobic indole ring system, and a basic piperidine nitrogen, provide multiple points for receptor interaction. Consequently, derivatives of this scaffold have been explored for the development of therapeutics for central nervous system (CNS) disorders, pain management, and other conditions.

In silico modeling plays a pivotal role in the rational design and optimization of ligands based on the this compound core. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies enable researchers to predict binding affinities, elucidate binding modes, and understand the structural determinants of ligand-receptor interactions. This technical guide provides an in-depth overview of the methodologies and data pertinent to the in silico modeling of this compound derivatives, offering a valuable resource for researchers in the field of drug discovery.

While specific quantitative binding data for the unsubstituted this compound core is not extensively available in the public domain, this guide will utilize data from closely related analogs to illustrate the principles and methodologies of in silico modeling for this important class of compounds.

Quantitative Data Summary

The following tables summarize quantitative binding data for derivatives that, while not exact matches to the this compound core, share significant structural similarities and provide valuable insights into the structure-activity relationships (SAR) of this compound class. These derivatives often feature substitutions on the indole ring or the piperidine nitrogen, or have the piperidine linked at a different position on the indole.

Table 1: Binding Affinities (Ki in nM) of 5-Substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Derivatives for Dopamine and Serotonin Receptors.[1]

| Compound | R | Ar | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 1 | H | Phenyl | 150 | 180 | 35 |

| 5 | OCH3 | Phenyl | 50 | 25 | 10 |

| 9 | OCH3 | 4-Fluorophenyl | 20 | 15 | 5 |

| 17 | O(CH2)2CH3 | 4-Fluorophenyl | 30 | 20 | 8 |

Note: These compounds feature a C3-linked tetrahydropyridine, offering insights into the impact of indole C5 substitution.

Table 2: Binding Affinities (Ki in nM) of 2-Substituted N-Piperidinyl Indole Derivatives for Opioid Receptors.[2]

| Compound | R (at position 2) | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |

| 1 | H | 0.34 | 150 | >1000 | >1000 |

| 10 | CH2NH2 | 0.23 | 10 | 500 | 800 |

| 13 | CONH2 | 5.6 | 250 | >1000 | >1000 |

| 14 | COOH | 0.8 | 0.9 | 200 | 400 |

| 17 | CH2OH | 1.2 | 1.5 | 300 | 500 |

Note: These compounds feature an N-linked piperidine and C2 substitution on the indole, providing a comparative view of substitution effects.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a target receptor (e.g., Dopamine D2 or Serotonin 5-HT1A receptor).

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be constructed using a suitable template.

-

Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve steric clashes.

-

Define the binding site by specifying the coordinates of a co-crystallized ligand or by identifying the active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation and generate low-energy conformers using software like Schrödinger's LigPrep or Open Babel. Assign correct protonation states at physiological pH.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

-

Define the grid box encompassing the binding site of the receptor.

-

Perform the docking calculations using appropriate scoring functions (e.g., GlideScore for Glide, GoldScore for GOLD, or Vina score for AutoDock Vina).

-

Analyze the resulting docking poses based on their scores and interactions with the receptor's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.

Objective: To assess the stability of the docked pose of a this compound derivative within the receptor's binding pocket and to analyze the dynamics of the interactions.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Embed the protein-ligand complex in a lipid bilayer (for GPCRs) and solvate with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

Run the production MD simulation for a sufficient duration (e.g., 100-500 ns).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

-

Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

-

Radioligand Binding Assay

This experimental technique is used to determine the binding affinity of a ligand for a receptor.

Objective: To experimentally determine the inhibition constant (Ki) of this compound derivatives for a target receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the target receptor.

-

-

Competition Binding Assay:

-

Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the this compound derivative).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor inhibitory signaling pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

Caption: Serotonin 5-HT1A receptor inhibitory signaling pathway.

General In Silico Modeling Workflow

References

- 1. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of 1-(Piperidin-4-yl)-1H-indole

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)-1H-indole (CAS No. 118511-81-2) is a heterocyclic compound featuring a bicyclic indole moiety linked to a piperidine ring. Both indole and piperidine scaffolds are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The unique combination of the electron-rich indole system and the basic piperidine ring imparts specific physicochemical characteristics that are critical for its behavior in biological systems.

Understanding these properties is fundamental in drug discovery and development, as they profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.[1][2] This technical guide provides a summary of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates key relationships relevant to medicinal chemistry.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It should be noted that while some data is available from chemical suppliers, experimental values for properties like melting point, boiling point, pKa, and LogP are not widely published in the scientific literature. Therefore, computationally predicted values are included to provide a more complete profile.

| Property | Value | Source / Method |

| CAS Number | 118511-81-2 | [3][4] |

| Molecular Formula | C₁₃H₁₆N₂ | [3] |

| Molecular Weight | 200.28 g/mol | [3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Calculated LogP | 2.5 - 3.0 (Predicted) | Cheminformatics Software |

| pKa (Most Basic) | 9.0 - 9.5 (Predicted, for piperidine N) | Cheminformatics Software |

| Aqueous Solubility | Low to moderate (pH-dependent) | Inferred from structure |

Note: Predicted values are estimations from computational models and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key parameters.

Determination of Lipophilicity (LogP / LogD)

Lipophilicity, a crucial factor for membrane permeability and target binding, is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[5]

Shake-Flask Method (Gold Standard) [6][7]

The shake-flask method is the traditional and most reliable technique for determining LogD.

-

Preparation: A buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (typically n-octanol) are mutually saturated by shaking them together for 24 hours, followed by separation.[6]

-

Partitioning: A pre-weighed amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask at a precise volume ratio.

-

Equilibration: The flask is agitated (shaken) at a constant temperature until the compound's concentration reaches equilibrium between the n-octanol and aqueous phases. This can take several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] It can be measured as either kinetic or thermodynamic solubility.

Thermodynamic Solubility by Shake-Flask Method [9]

This method measures the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

-

Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution (supernatant) from the undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined by a sensitive analytical method like LC-MS or UV/Vis spectroscopy against a standard calibration curve.[9]

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. For this compound, the basic nitrogen of the piperidine ring is the primary ionizable center.

Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental and logical workflows.

Caption: Workflow for Shake-Flask LogD Determination.

Caption: Influence of Physicochemical Properties in Drug Discovery.

Biological Context and Signaling Pathways

While specific signaling pathway interactions for this compound are not documented in the reviewed literature, the core indole scaffold is a well-known signaling molecule, particularly at the host-microbiota interface. Indole itself can modulate bacterial virulence and biofilm formation and influence host immune responses.[11]

Furthermore, various substituted indole-piperidine derivatives have been investigated for a range of biological activities. For instance, a novel indole derivative containing a 1-(benzylsulfonyl)piperidin-4-yl moiety was shown to suppress the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers.[12] This suggests that while the parent compound may not have a defined role, its scaffold is a viable starting point for designing modulators of critical biological pathways. The physicochemical properties detailed in this guide are essential for optimizing such derivatives for improved cell permeability, target affinity, and overall drug-like characteristics.[13][14]

References

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 001chemical.com [001chemical.com]

- 4. ivychem.com [ivychem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Aqueous Solubility Assay | Bienta [bienta.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 14. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for 1-(Piperidin-4-yl)-1H-indole Derivatives as Hedgehog Signaling Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction